molecular formula C20H11BrCl2N2O2 B413589 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

Cat. No.: B413589
M. Wt: 462.1g/mol
InChI Key: YSYNDSBIQHFJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and benzoxazole moieties in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways . The presence of bromine and chlorine atoms enhances its binding affinity and specificity.

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1g/mol

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H11BrCl2N2O2/c21-15-4-2-1-3-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-7-5-11(22)9-16(14)23/h1-10H,(H,24,26)

InChI Key

YSYNDSBIQHFJMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.